REACTION_CXSMILES
|
F[C:2]1[N:9]=[CH:8][CH:7]=[C:6]([I:10])[C:3]=1[C:4]#[N:5].O.[NH2:12][NH2:13]>CO>[NH:12]([C:2]1[N:9]=[CH:8][CH:7]=[C:6]([I:10])[C:3]=1[C:4]#[N:5])[NH2:13] |f:1.2|
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C(=CC=N1)I
|
Name
|
|
Quantity
|
2.4 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The yellow suspension is stirred for 20 minutes at 20° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
is then filtered
|
Type
|
WASH
|
Details
|
The precipitate is washed with methanol
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
after drying under vacuum, 947 mg of a white powder of 2-hydrazino-4-iodonicotinonitrile
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
N(N)C1=C(C#N)C(=CC=N1)I
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |